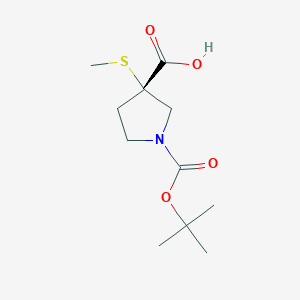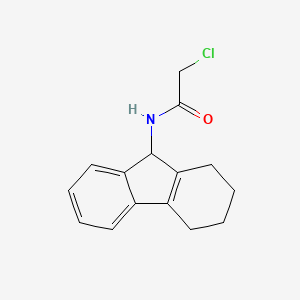
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide involves several steps. One common method includes the reaction of 2,3,4,9-tetrahydro-1H-fluoren-9-amine with chloroacetyl chloride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide can be compared to other similar compounds, such as:
- 2-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetamide
- 2-chloro-N-(2,3,4,9-tetrahydro-1H-indol-9-yl)acetamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Properties
Molecular Formula |
C15H16ClNO |
|---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H16ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7,15H,2,4,6,8-9H2,(H,17,18) |
InChI Key |
XAJFXWWHCHTBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C3=CC=CC=C23)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


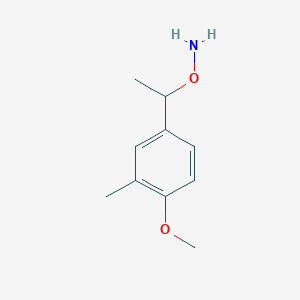
![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
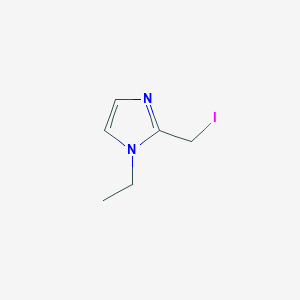
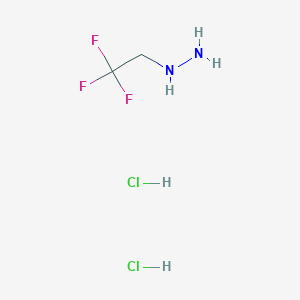
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
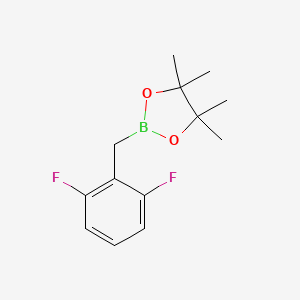
![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
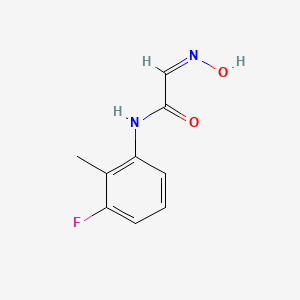
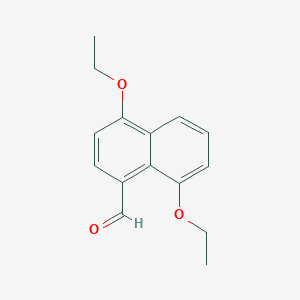
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
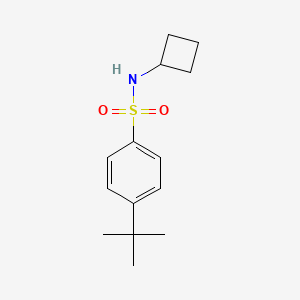
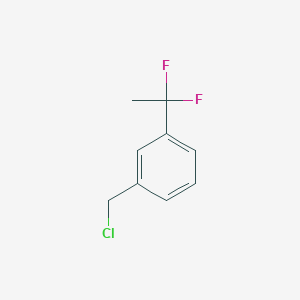
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
